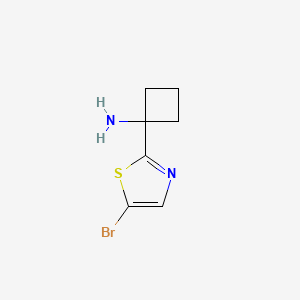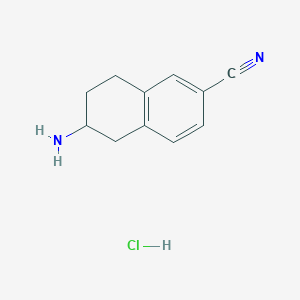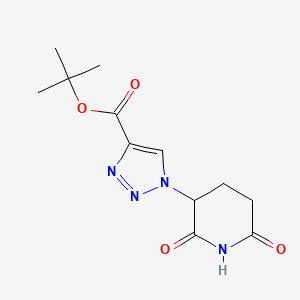
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and a but-3-ynoic acid moiety attached at position 4.
Métodos De Preparación
The synthesis of 4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid typically involves the formation of the thiazole ring followed by the introduction of the but-3-ynoic acid group. One common synthetic route includes the reaction of 2,5-dichlorothiazole with propargyl bromide under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atoms or the thiazole ring, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid can be compared with other thiazole derivatives such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities but differ in their substitution patterns and specific applications.
3,4-Dichloro-1,2,5-thiadiazole: This compound has a similar chlorine substitution pattern but differs in its ring structure and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-3-ynoic acid moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H3Cl2NO2S |
|---|---|
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
4-(2,5-dichloro-1,3-thiazol-4-yl)but-3-ynoic acid |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-4(10-7(9)13-6)2-1-3-5(11)12/h3H2,(H,11,12) |
Clave InChI |
XLCLXSPITXHMRX-UHFFFAOYSA-N |
SMILES canónico |
C(C#CC1=C(SC(=N1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)



![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)


![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
